molecular formula C14H19ClN2O4S B4170442 N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B4170442
M. Wt: 346.8 g/mol
InChI Key: FPFASUDTPWIDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as CP-31398, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-31398 has been shown to exhibit anti-cancer properties and has been investigated for its ability to enhance the efficacy of existing cancer treatments. In

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is not fully understood. However, it is believed to work by stabilizing the tumor suppressor protein p53, which plays a critical role in regulating cell growth and preventing the formation of cancerous cells. N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been shown to increase the stability and activity of p53, leading to increased apoptosis and reduced cell proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been shown to have anti-inflammatory effects and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis. N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially effective treatment for cancer with fewer side effects than traditional chemotherapy. However, one limitation of using N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer and study in vivo.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide. One area of research is the development of more efficient synthesis methods for N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide to improve its availability for research and potential therapeutic applications. Another area of research is the investigation of N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide's potential use in combination with existing cancer treatments to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide and its potential use in treating other diseases beyond cancer.

Scientific Research Applications

N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been extensively investigated for its potential therapeutic applications in cancer treatment. It has been shown to exhibit anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth. N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has also been investigated for its ability to enhance the efficacy of existing cancer treatments such as chemotherapy and radiation therapy. In addition to its anti-cancer properties, N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has also been studied for its potential use in treating other diseases such as neurodegenerative disorders and cardiovascular diseases.

properties

IUPAC Name

N-(4-chlorophenyl)-N-(1-morpholin-4-yl-1-oxopropan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-11(14(18)16-7-9-21-10-8-16)17(22(2,19)20)13-5-3-12(15)4-6-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFASUDTPWIDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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